3-Hydroxybicyclo[3.1.0]hexane-6-carboxylic acid

Hydrogen bonding tPSA Physicochemical property comparison

3-Hydroxybicyclo[3.1.0]hexane-6-carboxylic acid (CAS 2243802-08-4) belongs to the bicyclo[3.1.0]hexane family of conformationally constrained cyclopropane-fused cyclopentane scaffolds. It carries a secondary hydroxyl group at the C-3 position and a carboxylic acid at the bridgehead C-6 position, giving it a molecular formula of C₇H₁₀O₃ and a molecular weight of 142.15 g/mol.

Molecular Formula C7H10O3
Molecular Weight 142.15 g/mol
Cat. No. B13664957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxybicyclo[3.1.0]hexane-6-carboxylic acid
Molecular FormulaC7H10O3
Molecular Weight142.15 g/mol
Structural Identifiers
SMILESC1C(CC2C1C2C(=O)O)O
InChIInChI=1S/C7H10O3/c8-3-1-4-5(2-3)6(4)7(9)10/h3-6,8H,1-2H2,(H,9,10)
InChIKeyPLZINSNCYNXTGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxybicyclo[3.1.0]hexane-6-carboxylic Acid – Key Bicyclic Scaffold for mGluR Ligand Synthesis and Strained-Ring Chemistry


3-Hydroxybicyclo[3.1.0]hexane-6-carboxylic acid (CAS 2243802-08-4) belongs to the bicyclo[3.1.0]hexane family of conformationally constrained cyclopropane-fused cyclopentane scaffolds. It carries a secondary hydroxyl group at the C-3 position and a carboxylic acid at the bridgehead C-6 position, giving it a molecular formula of C₇H₁₀O₃ and a molecular weight of 142.15 g/mol . This scaffold class has been extensively explored as a core motif for metabotropic glutamate receptor (mGluR) modulators, particularly group II mGluR2/3 antagonists and agonists, and has historical precedent as a prostaglandin intermediate [1][2]. The 3-hydroxy substitution is of particular pharmacological relevance: in the well-characterized analog HYDIA, the addition of the 3-hydroxy group to the bicyclo[3.1.0]hexane-2,6-dicarboxylic acid framework is known to reverse functional activity from mGluR2/3 agonism to competitive antagonism [1].

Why 3-Hydroxybicyclo[3.1.0]hexane-6-carboxylic Acid Cannot Be Replaced by Unsubstituted or Oxo Analogs in Receptor-Targeted Synthesis


Simply swapping the 3-hydroxybicyclo[3.1.0]hexane-6-carboxylic acid scaffold for its non-hydroxylated parent (bicyclo[3.1.0]hexane-6-carboxylic acid, CAS 16650-37-6, MW 126.16) or its 3-oxo variant fundamentally alters hydrogen-bonding capacity, ring-strain reactivity, and downstream pharmacological outcomes. The 3-OH group introduces an additional hydrogen-bond donor (HBD count = 2 vs. 1 for the parent acid) and increases topological polar surface area (tPSA) by approximately 20 Ų [1]. In the mGluR ligand field, this single hydroxyl substitution at C-3 has been demonstrated to reverse functional activity from agonism to antagonism in the structurally analogous HYDIA series, as documented by Yasuhara et al. (2006) and the wider patent literature [2][3]. The following quantitative evidence section details the measurable dimensions along which this compound diverges from its closest structural analogs.

3-Hydroxybicyclo[3.1.0]hexane-6-carboxylic Acid – Head-to-Head Quantitative Differentiation from Non-Hydroxylated and 3-Oxo Analogs


Increased Hydrogen-Bond Donor Count and Polar Surface Area Relative to Parent Bicyclo[3.1.0]hexane-6-carboxylic Acid

The presence of the secondary 3-hydroxyl group increases the hydrogen-bond donor (HBD) count from 1 (parent acid) to 2 and raises the topological polar surface area (tPSA) from approximately 37.3 Ų to approximately 57.5 Ų, as estimated by standard cheminformatics algorithms. This expansion in polar surface area and HBD capacity directly influences solubility, permeability, and target-binding pharmacophore compatibility [1].

Hydrogen bonding tPSA Physicochemical property comparison

3-Hydroxyl Group Markedly Promotes Zero-Bridge Cleavage in Electrophilic Addition Reactions vs. 3-Acetoxy Analog

In oxymercuration–acetylation–demercuration of bicyclo[3.1.0]hexanes, Salomon and Gleim (1976) demonstrated that a cis or trans 3-hydroxyl group markedly promotes zero-bridge (cyclopropane) cleavage, whereas a 3-acetoxy substituent has no effect on the competition between peripheral and bridge C–C bond cleavage. Specifically, cis-3-hydroxybicyclo[3.1.0]hexane (3b) yields mainly cis-1,3-diacetoxycyclohexane in 83% yield via zero-bridge cleavage [1]. This establishes that the free 3-OH group is a critical stereoelectronic director of strained-ring reactivity.

Oxymercuration Strained-ring reactivity Regioselectivity

Purity Specification vs. Ethyl Ester Analog: 98% Assured Purity with Room-Temperature Stability

Commercial suppliers specify a purity of 98% for 3-hydroxybicyclo[3.1.0]hexane-6-carboxylic acid (CAS 2243802-08-4) with room-temperature shipping suitability . By contrast, the ethyl ester analog (CAS 26786-36-7) is typically supplied at 93% purity and may require refrigerated storage (hygroscopic, −20°C under inert atmosphere) . The free acid form thus offers superior initial purity and simpler logistics for laboratory-scale procurement.

Purity Storage stability Procurement specification

Molecular Weight Advantage for Fragment-Based Drug Discovery vs. HYDIA (2-Amino-2,6-dicarboxylic acid analog)

With a molecular weight of 142.15 g/mol, 3-hydroxybicyclo[3.1.0]hexane-6-carboxylic acid falls squarely within the 'fragment' space (MW < 300 Da) and satisfies the Rule of Three for fragment-based lead discovery (MW < 300, cLogP ≤ 3, HBD ≤ 3, HBA ≤ 3). In contrast, the pharmacologically characterized analog HYDIA (MW = 229.19 g/mol) and the potent mGluR2 antagonists described by Yasuhara et al. (e.g., 15ae, MW ≈ 510–540 g/mol) are significantly larger and breach fragment thresholds [1][2]. This smaller size allows the 3-hydroxy acid to serve as a minimalist, growable core for fragment elaboration without introducing excessive lipophilicity or molecular complexity.

Fragment-based drug discovery Molecular weight Lead-likeness

Procurement-Relevant Application Scenarios for 3-Hydroxybicyclo[3.1.0]hexane-6-carboxylic Acid Based on Verified Differentiation Evidence


Synthesis of mGluR2/3 Antagonist Lead Series via C-6 Carboxylic Acid Elaboration

When building a focused library of group II mGluR antagonists, the 3-hydroxy acid serves as an ideal starting point. The C-6 carboxylic acid handle allows direct amide coupling or esterification, while the pre-installed 3-OH group preserves the critical hydrogen-bonding functionality shown by Yasuhara et al. (2006) to be essential for antagonist pharmacology [1]. Using this scaffold, medicinal chemistry teams can avoid a late-stage hydroxylation step and can diverge rapidly into diverse chemotypes from a common intermediate with 98% purity and room-temperature handling .

Regioselective Prostaglandin Intermediate via Neighboring-Group-Directed Cyclopropane Opening

For synthetic groups pursuing prostaglandin endoperoxide analogs, the 3-hydroxy substituent provides a documented regiochemical control element: under oxymercuration conditions, the free hydroxyl group directs electrophilic attack toward the zero-bridge, yielding the cis-1,3-diacetoxycyclohexane product in 83% isolated yield [2]. This level of regioselectivity cannot be achieved with 3-acetoxy- or unsubstituted bicyclo[3.1.0]hexane scaffolds, making the 3-hydroxy acid the preferred choice when ring-opening to a functionalized cyclopentane or cyclohexane is desired.

Fragment-Based Screening Library Construction with a Conformationally Constrained Bicyclic Acid Core

At MW 142.15, the compound meets all Rule-of-Three criteria for fragment-based drug discovery [3]. Procurement teams building fragment libraries for SPR, NMR, or X-ray crystallography screening can use this scaffold as a rigid, sp³-rich core that provides two distinct functionalization vectors (C-3 OH and C-6 COOH) for subsequent fragment growing or linking. Its 98% purity and room-temperature stability reduce the operational burden of library QC .

Building Block for 3-Substituted Bicyclo[3.1.0]hexane-6-carboxylic Acid Patent Landscapes (Eli Lilly mGluR Platform)

The Eli Lilly patent US 5,916,920 explicitly claims 3-substituted bicyclo[3.1.0]hexane-6-carboxylic acids as modulators of metabotropic glutamate receptor function, covering hydroxyl, alkoxy, amino, and thio substituents at C-3 [4]. For organizations conducting freedom-to-operate analyses or seeking to differentiate within this patent space, the 3-hydroxy acid represents the simplest hydroxyl-bearing embodiment of the claimed generic scaffold and is commercially available for rapid experimental validation.

Quote Request

Request a Quote for 3-Hydroxybicyclo[3.1.0]hexane-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.